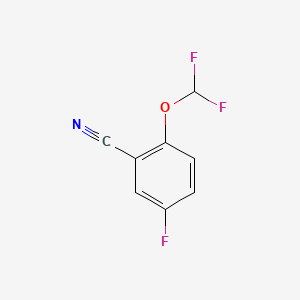

2-(Difluoromethoxy)-5-fluorobenzonitrile

Beschreibung

BenchChem offers high-quality 2-(Difluoromethoxy)-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWKIRYUNRDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277572 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-48-1 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Benzonitriles

An In-depth Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-5-fluorobenzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore established and theoretical synthetic pathways, analyze its chemical reactivity with a focus on key transformations, and discuss its current and potential applications, particularly within the realm of drug development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into the strategic use of this versatile chemical building block.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly influencing their physical, chemical, and biological properties.[1] Fluorine's high electronegativity, the strength of the carbon-fluorine (C-F) bond, and its relatively small size can dramatically alter a molecule's conformation, lipophilicity, metabolic stability, and basicity.[1] In medicinal chemistry, the replacement of a hydrogen atom with fluorine at a metabolic hotspot is a widely adopted strategy to prevent unwanted oxidation and extend a drug's in vivo half-life.[1]

Within this context, benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group (-C≡N) is a versatile functional handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[1] The compound 2-(Difluoromethoxy)-5-fluorobenzonitrile combines these features, incorporating a benzonitrile core with two distinct fluorine-containing moieties: a ring-bound fluorine atom and a difluoromethoxy group (-OCF₂H). The difluoromethoxy group is particularly noteworthy as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and modulated lipophilicity, making it a highly valuable substituent in drug design.[2] This guide will explore the unique chemical landscape of this molecule, providing the technical foundation necessary for its effective application in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in any experimental setting. The key identifiers and computed properties for 2-(Difluoromethoxy)-5-fluorobenzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1017778-48-1 | [1] |

| Molecular Formula | C₈H₄F₃NO | [3] |

| Molecular Weight | 187.12 g/mol | [1][3] |

| InChI Key | UTZWKIRYUNRDTJ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [3] |

| Computed LogP | 2.29878 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Note: LogP, TPSA, and other computed values are theoretical predictions and should be used as a guide for experimental design.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation.

-

¹H NMR: The proton spectrum is expected to be complex due to fluorine-proton coupling. The single proton of the difluoromethoxy group (-OCF₂H) would appear as a triplet due to coupling with the two fluorine atoms. The three aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine, nitrile, and difluoromethoxy substituents.

-

¹³C NMR: The carbon spectrum will show distinct signals for the eight carbons. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The carbon of the difluoromethoxy group (-OCF₂H) will appear as a triplet due to one-bond carbon-fluorine coupling. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants, while other aromatic carbons will show smaller two- or three-bond couplings.

-

¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine and one for the -OCF₂H group. The difluoromethoxy fluorine signal would likely appear as a doublet, coupled to the single proton. The aromatic fluorine signal will show coupling to nearby protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong, indicative absorptions.

-

C≡N Stretch: A sharp, strong absorption is expected around 2220-2240 cm⁻¹.

-

C-F Stretch: Strong absorptions for both the aromatic C-F and the aliphatic C-F bonds in the difluoromethoxy group are expected in the 1000-1350 cm⁻¹ region.

-

C-O Stretch: The ether linkage of the difluoromethoxy group will produce a strong absorption, typically in the 1200-1300 cm⁻¹ range.

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 187.12. High-resolution mass spectrometry would confirm the elemental composition of C₈H₄F₃NO. Fragmentation patterns would likely involve the loss of the nitrile group or cleavage of the difluoromethoxy moiety.

Synthesis Methodologies

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile is a multi-step process that hinges on two core transformations: the formation of the functionalized benzonitrile scaffold and the introduction of the difluoromethoxy group.[1] A common and logical synthetic approach starts from a readily available precursor, 2-fluoro-5-hydroxybenzonitrile.

Conceptual Synthetic Workflow

Caption: General workflow for synthesizing the target compound.

Exemplary Laboratory Protocol: Difluoromethylation

This protocol is based on established methods for the difluoromethylation of phenols, a key transformation in the synthesis of the title compound.[2]

Objective: To introduce the difluoromethoxy group onto the phenolic oxygen of 2-fluoro-5-hydroxybenzonitrile.

Materials:

-

2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

-

Diethyl (bromodifluoromethyl)phosphonate (1.5 eq)

-

Potassium hydroxide (KOH) (2.0 eq)

-

Acetonitrile (ACN) and Water (as solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-hydroxybenzonitrile in a mixture of acetonitrile and water.

-

Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate to the solution.

-

Reaction Initiation: Cool the mixture in an ice bath and add potassium hydroxide portion-wise, maintaining the temperature below 10 °C. Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic difluoromethyl source. Portion-wise addition controls the exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(Difluoromethoxy)-5-fluorobenzonitrile.

Chemical Reactivity and Transformations

The reactivity of 2-(Difluoromethoxy)-5-fluorobenzonitrile is dominated by the electron-withdrawing nature of its substituents (CN, F, OCF₂H), which deactivates the ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a pivotal reaction for constructing highly functionalized aromatic systems.[1] In this molecule, the fluorine atom at the 5-position is a potential leaving group. The strong electron-withdrawing effect of the para-nitrile group and the ortho-difluoromethoxy group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at the C-5 position, making it a valuable intermediate for building more complex molecular architectures, a common strategy in the synthesis of pharmaceutical candidates.

Applications in Research and Drug Development

Fluorobenzonitrile compounds are important intermediates in the synthesis of medicines, pesticides, dyes, and liquid crystal materials.[4] The unique combination of substituents in 2-(Difluoromethoxy)-5-fluorobenzonitrile makes it an attractive building block for drug discovery programs.

-

Medicinal Chemistry: The difluoromethoxy group is a bioisosteric replacement for methoxy or hydroxyl groups. Its introduction can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, thereby improving the pharmacokinetic profile of a drug candidate.[2] The presence of the nitrile and fluoro substituents provides handles for further chemical modification to build out a molecule's structure-activity relationship (SAR).

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: The electronic properties imparted by the nitrile and fluoro groups are harnessed in the development of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Safety and Handling

-

Hazard Classification (Predicted): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[5] May cause skin and serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5] Avoid the generation of dusts or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

In Case of Exposure:

Disclaimer: These safety recommendations are based on analogous compounds. Users must conduct their own risk assessment before handling this chemical.

Conclusion

2-(Difluoromethoxy)-5-fluorobenzonitrile is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of a versatile benzonitrile core, a reactive fluoro leaving group, and a metabolically robust difluoromethoxy group provides chemists with a powerful tool for molecular design. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). 2-(Difluoromethoxy)-5-fluorobenzonitrile | 1017778-48-1.

- ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE synthesis.

- ChemScene. (n.d.). 221202-14-8 | 2-(Difluoromethoxy)-6-fluorobenzonitrile.

- PubChem. (n.d.). 2,5-Difluorobenzonitrile.

- Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation....

- TCI Chemicals. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Google Patents. (n.d.). ES2088402T3 - PROCESSES TO PRODUCE 5-FLUOROBENZOIC ACIDS AND THEIR INTERMEDIATES.

- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile.

- Alfa Aesar. (2025). SAFETY DATA SHEET.

- BIOFOUNT. (n.d.). 5-(difluoromethoxy)-2-fluorobenzonitrile.

- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Woo, L. W. L., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.

- DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs.

Sources

- 1. 2-(Difluoromethoxy)-5-fluorobenzonitrile | 1017778-48-1 | Benchchem [benchchem.com]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzonitrile (CAS Number: 1017778-48-1)

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-5-fluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, reactivity, potential applications, and safety considerations.

Introduction and Physicochemical Properties

2-(Difluoromethoxy)-5-fluorobenzonitrile is a substituted benzonitrile featuring two key fluorine-containing moieties: a difluoromethoxy group (-OCHF₂) at the 2-position and a fluorine atom at the 5-position. The strategic placement of these electron-withdrawing groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

The difluoromethoxy group is a recognized bioisostere of the methoxy and hydroxy functionalities. Its introduction into drug candidates can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve lipophilicity, and favorably modulate binding interactions with biological targets. The additional fluorine substituent further alters the molecule's polarity and electronic distribution, making it an attractive scaffold for the synthesis of novel bioactive compounds.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)-5-fluorobenzonitrile

| Property | Value | Source |

| CAS Number | 1017778-48-1 | Internal Database |

| Molecular Formula | C₈H₄F₃NO | Supplier Data |

| Molecular Weight | 187.12 g/mol | Supplier Data |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |

Proposed Synthesis and Mechanistic Rationale

Step 1: Difluoromethylation of 2-hydroxy-5-fluorobenzonitrile

The introduction of the difluoromethoxy group can be achieved via the difluoromethylation of the phenolic hydroxyl group. A common and effective method for this transformation is the use of a difluoromethylating agent such as sodium chlorodifluoroacetate in the presence of a suitable base and solvent.

Experimental Protocol (Proposed):

-

To a solution of 2-hydroxy-5-fluorobenzonitrile (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0-3.0 eq.).

-

Heat the mixture to a moderate temperature (e.g., 80-100 °C).

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq.) portion-wise over a period of 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-5-fluorobenzonitrile.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen for their ability to dissolve the starting materials and facilitate the nucleophilic substitution reaction.

-

Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable and easy-to-handle source of the difluoromethoxy group precursor. Upon heating, it decarboxylates to generate the difluorocarbene, which is then trapped by the phenoxide.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile.

Reactivity Profile and Potential Applications

The chemical reactivity of 2-(Difluoromethoxy)-5-fluorobenzonitrile is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and the fluorine substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 5-position is the most likely site for nucleophilic attack, offering a handle for further molecular elaboration.

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a wide range of derivatives.

Key Applications in Drug Discovery:

The structural motifs present in 2-(Difluoromethoxy)-5-fluorobenzonitrile are frequently found in biologically active molecules. Fluorinated benzonitriles are key intermediates in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor modulators. For instance, related fluorobenzonitrile derivatives are utilized in the synthesis of PARP inhibitors for cancer therapy and glucokinase activators for the treatment of diabetes.[1] The presence of the difluoromethoxy group further enhances its potential in medicinal chemistry by improving pharmacokinetic properties.

Diagram of Potential Derivatization Reactions

Caption: Potential synthetic transformations of the core molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(Difluoromethoxy)-5-fluorobenzonitrile are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to H-F and F-F couplings. A characteristic triplet for the -OCHF₂ proton around 6.5-7.5 ppm with a large J-coupling to the fluorine atoms. |

| ¹³C NMR | Aromatic carbons in the range of 100-160 ppm. The nitrile carbon signal around 115-120 ppm. The difluoromethoxy carbon will appear as a triplet with a large C-F coupling constant. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethoxy group, which will appear as a doublet due to coupling with the proton. |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-F stretching vibrations in the region of 1000-1300 cm⁻¹. C-O-C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₈H₄F₃NO. Characteristic fragmentation patterns involving the loss of fluorine, the difluoromethoxy group, and the nitrile group. |

Safety and Handling

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures (General Recommendations):

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-(Difluoromethoxy)-5-fluorobenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a difluoromethoxy group and a fluorine-substituted benzonitrile core makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on established chemical principles and data from closely related analogues. As with any chemical, it should be handled with appropriate care and in accordance with standard laboratory safety practices.

References

-

Dohle, W., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

- Google Patents. (2010). The preparation method of 2-fluoro-5-bromobenzonitrile. CN101898976A.

Sources

An In-depth Technical Guide to the Molecular Structure and Application of 2-(Difluoromethoxy)-5-fluorobenzonitrile

Abstract: This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-5-fluorobenzonitrile (CAS No: 1017778-48-1), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will dissect its molecular architecture, exploring the synergistic effects of the benzonitrile core, the 5-fluoro substituent, and the 2-difluoromethoxy group. This document details the molecule's physicochemical properties, provides a robust framework for its synthesis and spectroscopic characterization, and discusses its reactivity profile and potential applications as a key building block in drug discovery. The protocols and analyses presented herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Strategic Role of Fluorinated Scaffolds

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug design, profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1] The unique properties of fluorine, including its high electronegativity and small atomic size, enable chemists to fine-tune molecular properties for targeted applications.[1] This guide focuses on 2-(Difluoromethoxy)-5-fluorobenzonitrile, a molecule that strategically combines three influential chemical motifs.

1.1 The Benzonitrile Scaffold: A Versatile Synthon Benzonitrile derivatives are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group (-C≡N) is a highly versatile functional handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, making it a critical anchor point for molecular elaboration.[1]

1.2 The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Acceptor The difluoromethoxy (-OCHF₂) group has gained prominence as a bioisostere for hydroxyl and methoxy groups. Its introduction can enhance metabolic stability by blocking sites of oxidative degradation.[2] Furthermore, it acts as a weak hydrogen bond acceptor and increases the lipophilicity of a molecule, which can improve cell membrane permeability. The design of 2-difluoromethoxyestratriene derivatives, for example, aimed to improve the potency and in vivo stability of drug candidates.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(Difluoromethoxy)-5-fluorobenzonitrile is defined by a benzene ring substituted with a nitrile group, a difluoromethoxy group at the ortho position, and a fluorine atom at the meta position relative to the difluoromethoxy group.

Caption: 2D representation of 2-(Difluoromethoxy)-5-fluorobenzonitrile.

2.1 Key Physicochemical Parameters The combination of fluorinated groups significantly influences the molecule's electronic and physical properties. A summary of its key computed and known parameters is provided below.

| Property | Value | Source |

| CAS Number | 1017778-48-1 | [1] |

| Molecular Formula | C₈H₄F₃NO | [3] |

| Molecular Weight | 187.12 g/mol | [1][3] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [3] |

| LogP (Computed) | 2.29878 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Spectroscopic Characterization

While specific proprietary synthesis routes may vary, a general and logical pathway can be devised based on established organic chemistry transformations.[1] The introduction of the difluoromethoxy group is often achieved by reacting a phenolic precursor with a suitable difluoromethylating agent.[2]

3.1 Retrosynthetic Analysis A logical retrosynthetic pathway for 2-(Difluoromethoxy)-5-fluorobenzonitrile originates from the key precursor, 2-hydroxy-5-fluorobenzonitrile.

Caption: Retrosynthetic approach for the target molecule.

3.2 Proposed Synthetic Protocol

Objective: To synthesize 2-(Difluoromethoxy)-5-fluorobenzonitrile from 2-hydroxy-5-fluorobenzonitrile.

Materials:

-

2-Hydroxy-5-fluorobenzonitrile (CAS: 104798-53-0)[4]

-

Diethyl (bromodifluoromethyl)phosphonate

-

Potassium hydroxide (KOH)

-

Acetonitrile (ACN), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Protocol:

-

Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-fluorobenzonitrile (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add powdered potassium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Difluoromethylation: Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the stirring suspension over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel to yield 2-(Difluoromethoxy)-5-fluorobenzonitrile.

3.3 Spectroscopic Data Analysis (Predicted)

As a Senior Application Scientist, it is crucial to predict the spectral characteristics of a new molecule to guide its identification. The following are expected spectral data based on the structure.

-

¹H NMR: The aromatic region should display complex splitting patterns for the three aromatic protons, influenced by both H-H and H-F coupling. The difluoromethoxy proton (-OCHF₂) is expected to appear as a triplet (due to coupling with the two fluorine atoms) in the range of δ 6.5-7.5 ppm.

-

¹³C NMR: Approximately 8 distinct carbon signals are expected. The nitrile carbon (-CN) will be significantly downfield (>115 ppm). The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to C-F coupling. The aromatic carbons will show complex signals due to C-F coupling from both the aromatic fluorine and the OCHF₂ group.

-

¹⁹F NMR: Two distinct signals are expected. The aromatic fluorine will appear as a multiplet. The two equivalent fluorine atoms of the difluoromethoxy group will appear as a doublet, coupled to the methoxy proton.

-

IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (approx. 2230 cm⁻¹), C-F stretches (approx. 1100-1250 cm⁻¹), and C-O-C stretch of the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 187.12. The fragmentation pattern would likely involve the loss of the difluoromethoxy group or the nitrile group.

Chemical Reactivity and Applications

The electronic nature of the aromatic ring is influenced by the electron-withdrawing nitrile and fluorine substituents and the electron-donating (by resonance) difluoromethoxy group. This creates specific sites of reactivity.

4.1 Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at position 5 is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group.[1] This provides a powerful method for introducing a wide range of nucleophiles (amines, thiols, alkoxides) at this position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.[1]

Caption: SNAr reaction workflow on the target molecule.

4.2 Role as a Building Block in Drug Discovery Fluorinated compounds are prevalent in modern pharmaceuticals. Between 2018 and 2022, the U.S. FDA approved fifty-eight new fluorinated drugs for a wide range of diseases, including cancer and central nervous system disorders. Given its unique substitution pattern, 2-(Difluoromethoxy)-5-fluorobenzonitrile is an attractive building block for creating novel drug candidates with potentially enhanced metabolic stability and cell permeability.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar fluorinated benzonitriles can be used to establish a precautionary handling protocol.

5.1 Hazard Identification Based on analogous compounds, 2-(Difluoromethoxy)-5-fluorobenzonitrile should be considered:

-

Toxic if swallowed, in contact with skin, or if inhaled. [5][6]

-

A cause of skin irritation and serious eye irritation. [7][8]

-

Potentially causing respiratory irritation. [5]

5.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][8] If dust or aerosols may be generated, use a NIOSH-approved respirator.[7]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

5.3 Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Difluoromethoxy)-5-fluorobenzonitrile is a highly functionalized aromatic scaffold with significant potential for application in medicinal chemistry and materials science. Its molecular structure, featuring a versatile nitrile handle, a metabolically robust difluoromethoxy group, and a reactive fluorine atom, offers a rich platform for chemical diversification. The synthetic and analytical frameworks provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in the development of novel molecules with tailored functions.

References

-

A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 17, 2026, from [Link]

-

2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Poirier, D., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 20(9), 2907-2916. Retrieved January 17, 2026, from [Link]

-

Zha, J., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 256, 115476. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Synthesis of 2-(Difluoromethoxy)-5-fluorobenzonitrile: A Technical Guide for Advanced Chemical Research

This guide provides an in-depth technical overview of the synthesis of 2-(difluoromethoxy)-5-fluorobenzonitrile, a valuable fluorinated building block in modern drug discovery and materials science. The presence of the difluoromethoxy group is of particular significance, as it can serve as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and modulating pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and a field-proven experimental protocol.

Strategic Imperative: Retrosynthetic Analysis

The synthetic approach to 2-(difluoromethoxy)-5-fluorobenzonitrile is most logically conceived through a retrosynthetic disconnection of the ether C-O bond. This strategy identifies the commercially available 2-hydroxy-5-fluorobenzonitrile as the optimal starting material and a source of "difluorocarbene" (:CF₂) as the key reagent for the difluoromethylation step. This approach is mechanistically sound and leverages established methodologies for O-difluoromethylation of phenolic substrates.

Core Chemistry: The O-Difluoromethylation Reaction

The central transformation is the O-difluoromethylation of the phenolic hydroxyl group of 2-hydroxy-5-fluorobenzonitrile. This reaction typically proceeds via the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide, which then traps the difluorocarbene. Subsequent protonation yields the desired difluoromethyl ether.

Several reagents have been developed to generate difluorocarbene under various conditions. The choice of reagent is critical and depends on factors such as scale, safety, cost, and substrate compatibility.

Comparative Analysis of Difluorocarbene Precursors

The selection of the difluorocarbene source is a critical decision point in the synthesis design. Below is a comparative summary of common, field-proven reagents.

| Reagent/Method | Key Characteristics | Advantages | Disadvantages |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decarboxylation generates :CF₂. | Cost-effective, commercially available, operationally simple, scalable. | Requires high temperatures (100-180 °C); CO₂ evolution can be vigorous.[1] |

| Diethyl(bromodifluoromethyl)phosphonate | Base-mediated decomposition. | Milder conditions compared to ClCF₂CO₂Na. | More expensive reagent; phosphonate byproducts.[2] |

| Difluoromethyltriflate (HCF₂OTf) | Reaction with a base generates :CF₂. | Very fast reactions, often at room temperature; non-ozone-depleting source.[] | Reagent is not as widely available and can be costly; sensitive to moisture. |

For robustness, scalability, and cost-efficiency in both research and process development, the sodium chlorodifluoroacetate method is often the preferred choice.[1] The remainder of this guide will focus on a detailed protocol using this reagent.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-(difluoromethoxy)-5-fluorobenzonitrile from 2-hydroxy-5-fluorobenzonitrile using sodium chlorodifluoroacetate. It is a self-validating system; successful execution relies on careful control of temperature and reaction atmosphere.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermocouple, and a nitrogen inlet/outlet.

-

Heating mantle.

-

2-Hydroxy-5-fluorobenzonitrile

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-5-fluorobenzonitrile (1.0 eq), sodium chlorodifluoroacetate (2.0-2.5 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Causality Note: Anhydrous conditions are critical to prevent the hydrolysis of difluorocarbene, which would reduce yield.[] K₂CO₃ acts as the base to form the nucleophilic phenoxide and neutralizes any acidic byproducts.

-

-

Reaction Execution:

-

Begin vigorous stirring and heat the reaction mixture to 110-120 °C using a heating mantle.

-

Maintain this temperature for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS by taking small, quenched aliquots.

-

Causality Note: The high temperature is necessary to induce the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.[1]

-

-

Work-up and Isolation:

-

Once the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature.

-

Pour the dark reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

-

Extract the aqueous phase with ethyl acetate (3x the volume of DMF).

-

Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

-

Causality Note: The aqueous wash removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude oil or solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(difluoromethoxy)-5-fluorobenzonitrile.

-

Conclusion

The synthesis of 2-(difluoromethoxy)-5-fluorobenzonitrile is reliably achieved through the O-difluoromethylation of 2-hydroxy-5-fluorobenzonitrile. While several methods for generating the key difluorocarbene intermediate exist, the use of sodium chlorodifluoroacetate offers a scalable, robust, and economical route suitable for various research and development applications. The protocol detailed herein provides a comprehensive and validated workflow, empowering scientists to access this valuable fluorinated intermediate for pioneering new discoveries in medicine and material science.

References

-

Dohle, W., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

-

Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-(Difluoromethoxy)-5-fluorobenzonitrile, a fluorinated aromatic building block of increasing significance in drug discovery and development. We will explore its unique physicochemical properties, delve into a robust and reproducible synthetic pathway, and contextualize its application as a key intermediate in the design of next-generation therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic programs.

Introduction: The Strategic Value of Fluorine in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's physical, chemical, and biological profile.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] The difluoromethoxy group (-OCF₂H), in particular, has emerged as a valuable bioisostere for methoxy or hydroxy groups. It offers a unique combination of properties, including increased metabolic stability against oxidative degradation and a lipophilic hydrogen bond donor capability, which can favorably modulate a drug candidate's pharmacokinetic and pharmacodynamic profile.[3]

2-(Difluoromethoxy)-5-fluorobenzonitrile combines the benefits of the difluoromethoxy group with a strategically placed fluorine atom and a versatile benzonitrile functional group. The nitrile moiety is a crucial synthetic handle, readily transformable into amines, amides, carboxylic acids, or tetrazoles, making it an indispensable building block for constructing complex molecular architectures.[1] The combined electron-withdrawing properties of the substituents activate the aromatic ring, influencing its reactivity and interaction with biological targets.[1]

Physicochemical and Structural Properties

Summarizing the key identifiers and computed properties of this compound provides a foundational understanding for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(Difluoromethoxy)-5-fluorobenzonitrile | - |

| Molecular Formula | C₈H₄F₃NO | [4][5] |

| Molecular Weight | 187.12 g/mol | [1][4][5] |

| CAS Numbers | 1544665-21-9, 1017778-48-1* | [1] |

| Appearance | White to light yellow solid (Predicted) | [6] |

| Boiling Point | ~250-270 °C (Predicted) | - |

| LogP (Predicted) | 2.30 | [4] |

| H-Bond Acceptors | 2 | [4] |

| H-Bond Donors | 0 | [4] |

*Note on CAS Numbers: Multiple CAS numbers appear in supplier databases for this compound. Researchers should verify the specific identifier associated with their material source.

Synthesis Pathway and Experimental Protocol

The construction of 2-(Difluoromethoxy)-5-fluorobenzonitrile is most effectively achieved through the difluoromethylation of a phenolic precursor. This approach leverages the commercially available starting material, 2-fluoro-5-hydroxybenzonitrile.

Proposed Retrosynthetic Analysis

The logical disconnection for the target molecule involves the ether bond of the difluoromethoxy group, leading back to the phenolic precursor and a difluoromethylating agent.

Caption: Retrosynthetic analysis for the target compound.

Key Reaction: O-Difluoromethylation of a Phenol

The introduction of the difluoromethoxy group onto the phenolic oxygen of 2-fluoro-5-hydroxybenzonitrile is the critical transformation. This reaction is typically performed using reagents that generate a difluorocarbene or an equivalent electrophilic species. A reliable and scalable method involves the use of diethyl (bromodifluoromethyl)phosphonate in the presence of a base.[3]

Detailed Experimental Protocol

This protocol is adapted from established methods for the difluoromethylation of phenolic substrates.[3]

Step 1: Reactant Preparation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-fluoro-5-hydroxybenzonitrile (1.0 eq.) in a suitable solvent mixture such as acetonitrile and water (e.g., 4:1 v/v).

-

Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

Step 2: Base Addition

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a base, such as potassium hydroxide (KOH, 2.0-3.0 eq.), portion-wise to the solution, ensuring the temperature remains below 10 °C. The base deprotonates the phenol to form the more nucleophilic phenoxide.

Step 3: Addition of Difluoromethylating Agent

-

Once the base has fully dissolved and the phenoxide has formed, add diethyl (bromodifluoromethyl)phosphonate (1.5-2.0 eq.) dropwise via a syringe. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

Step 4: Reaction Monitoring

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 5: Work-up and Purification

-

Upon completion, quench the reaction by adding water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(Difluoromethoxy)-5-fluorobenzonitrile as a pure solid.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the 2-(Difluoromethoxy)-5-fluorobenzonitrile moiety are not yet prevalent in public literature, its structural motifs are featured in numerous patented compounds and are analogous to key intermediates in approved pharmaceuticals. Fluorinated benzonitriles are crucial intermediates for high-value targets, including kinase inhibitors for cancer therapy.[7][8] For instance, 2-fluoro-5-formylbenzonitrile is a key intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer treatment.[8]

The strategic value of 2-(Difluoromethoxy)-5-fluorobenzonitrile lies in its role as a versatile scaffold for introducing three key pharmacophores:

-

The Benzonitrile Group: A versatile precursor for primary amines, amides, or tetrazoles, which are common coordinating groups in enzyme inhibitors.

-

The 5-Fluoro Substituent: This group can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolism, thereby increasing the drug's half-life.[1]

-

The 2-Difluoromethoxy Group: As a metabolically robust isostere of a phenol or methoxy group, it can improve a compound's pharmacokinetic profile.[3] Its unique electronic properties can also modulate the pKa of adjacent functionalities and serve as a lipophilic hydrogen bond donor.

This building block is therefore highly valuable for generating libraries of compounds in lead optimization campaigns, particularly in oncology and infectious disease research where metabolic stability and target affinity are critical.[2][7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds like 2,5-Difluorobenzonitrile and 2-Fluoro-5-hydroxybenzonitrile, the following hazards should be anticipated.[9][10]

Handling Recommendations:

-

Use only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and detailed handling information.

Conclusion

2-(Difluoromethoxy)-5-fluorobenzonitrile is a highly functionalized and synthetically accessible building block with significant potential in drug discovery. Its unique combination of a versatile nitrile handle and two distinct fluorine-containing moieties provides medicinal chemists with a powerful tool to optimize metabolic stability, target binding, and overall drug-like properties. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic application of such privileged scaffolds will be indispensable in the development of next-generation pharmaceuticals.

References

- Benchchem. (n.d.). 2-(Difluoromethoxy)-5-fluorobenzonitrile | 1017778-48-1.

- ChemicalBook. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE synthesis.

- MySkinRecipes. (n.d.). 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile.

- National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzonitrile. PubChem Compound Database.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency.

-

Purohit, A., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. PubChem Compound Database.

- BLD Pharm. (n.d.). 2-Hydroxy-5-trifluoromethylbenzonitrile | 142167-36-0.

-

Jha, A., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

- Fluorochem. (n.d.). 3-(Difluoromethyl)-5-fluorobenzonitrile.

- ChemScene. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzonitrile | 221202-14-8.

- BLD Pharm. (n.d.). 2,5-Difluoro-4-methoxybenzonitrile | 1007605-44-8.

- ChemicalBook. (n.d.). 2-Hydroxy-5-trifluoromethylbenzonitrile CAS#: 142167-36-0.

- CymitQuimica. (n.d.). 5-(Difluoromethoxy)-2-fluorobenzonitrile.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97 | 179897-89-3.

- BLDpharm. (n.d.). 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-(Difluoromethoxy)-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 6. 2-Hydroxy-5-trifluoromethylbenzonitrile CAS#: 142167-36-0 [amp.chemicalbook.com]

- 7. 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile [myskinrecipes.com]

- 8. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 9. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-5-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 2-(Difluoromethoxy)-5-fluorobenzonitrile, a compound of significant interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a robust and scientifically grounded analytical profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies to aid in the identification, characterization, and quality control of this and similar fluorinated aromatic compounds.

Introduction

2-(Difluoromethoxy)-5-fluorobenzonitrile (C₈H₄F₃NO) is a substituted aromatic compound featuring a benzonitrile core, a difluoromethoxy group, and a fluorine atom. The strategic incorporation of fluorine-containing moieties is a prevalent strategy in modern drug design, as it can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural elucidation and purity assessment of such compounds are paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide presents a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for 2-(Difluoromethoxy)-5-fluorobenzonitrile, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Numbering

For clarity in spectral assignments, the following numbering scheme will be used for 2-(Difluoromethoxy)-5-fluorobenzonitrile.

Caption: Molecular structure and atom numbering for 2-(Difluoromethoxy)-5-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(Difluoromethoxy)-5-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

General NMR Sample Preparation Protocol

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for ¹⁹F NMR, so consistency is important for comparative studies.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Filtration: To ensure optimal resolution by removing particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external reference or a non-interfering internal standard may be employed.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single proton of the difluoromethoxy group.

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H8 (-OCHF₂) | 6.6 - 6.8 | t | ²JHF ≈ 73-75 Hz |

| H6 | 7.5 - 7.7 | dd | ⁴JHH ≈ 2.5-3.0 Hz, ⁴JHF ≈ 5.0-6.0 Hz |

| H3 | 7.4 - 7.6 | ddd | ³JHH ≈ 8.5-9.0 Hz, ⁴JHF ≈ 4.5-5.5 Hz, ⁵JHF ≈ 1.0-2.0 Hz |

| H4 | 7.3 - 7.5 | ddd | ³JHH ≈ 8.5-9.0 Hz, ³JHF ≈ 8.0-9.0 Hz, ⁵JHH ≈ 0.5 Hz |

Interpretation:

-

H8 (-OCHF₂): The proton on the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This large, characteristic coupling constant makes this signal easily identifiable. The chemical shift is significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.

-

Aromatic Protons (H3, H4, H6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The cyano and fluorine groups are electron-withdrawing, while the difluoromethoxy group is also electron-withdrawing.

-

H6: This proton is ortho to the electron-withdrawing cyano group and will be deshielded. It is expected to appear as a doublet of doublets due to coupling to H4 (⁴JHH, meta-coupling) and the fluorine at C5 (⁴JHF).

-

H3: This proton is ortho to the difluoromethoxy group and meta to both the fluorine and cyano groups. It will exhibit complex splitting, appearing as a doublet of doublet of doublets due to coupling with H4 (³JHH, ortho-coupling), the fluorine at C5 (⁴JHF), and potentially a smaller long-range coupling to the difluoromethoxy fluorines (⁵JHF).

-

H4: This proton is coupled to H3 (³JHH, ortho-coupling) and the fluorine at C5 (³JHF, ortho-coupling), and may show a small coupling to H6 (⁵JHH). This will result in a doublet of doublet of doublets.

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, with several carbons exhibiting splitting due to coupling with fluorine.

| Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Predicted Coupling Constants (J, Hz) |

| C2 (C-OCHF₂) | 150 - 155 | d | ²JCF ≈ 20-30 Hz |

| C5 (C-F) | 162 - 166 | d | ¹JCF ≈ 250-260 Hz |

| C4 | 120 - 125 | d | ²JCF ≈ 22-26 Hz |

| C6 | 118 - 122 | d | ²JCF ≈ 8-10 Hz |

| C1 (C-CN) | 105 - 110 | d | ³JCF ≈ 3-5 Hz |

| C3 | 115 - 120 | d | ³JCF ≈ 8-10 Hz |

| C7 (-CN) | 115 - 118 | s | - |

| C8 (-OCHF₂) | 114 - 118 | t | ¹JCF ≈ 240-250 Hz |

Interpretation:

-

C-F Couplings: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constants (¹JCF) for C5 and C8. Two- and three-bond couplings (²JCF and ³JCF) to the aromatic fluorine (F5) will also be observed for the other aromatic carbons, providing valuable information for assignment.

-

Chemical Shifts:

-

C5 and C2: These carbons, directly attached to the electronegative fluorine and oxygen atoms, will be the most downfield in the aromatic region.

-

C8 (-OCHF₂): This carbon will appear as a triplet due to the one-bond coupling to the two fluorine atoms. Its chemical shift will be significantly influenced by the attached oxygen and fluorines.

-

C7 (-CN): The nitrile carbon typically appears in the 115-120 ppm range and is expected to be a singlet or a very narrow triplet due to a small four-bond coupling to the difluoromethoxy fluorines.

-

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The ¹⁹F NMR spectrum is expected to show two distinct signals.

| Assignment | Predicted δ (ppm, vs. CFCl₃) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F5 (Ar-F) | -105 to -115 | m | ³JFH ≈ 8.0-9.0 Hz, ⁴JFH ≈ 4.5-6.0 Hz |

| -OCHF₂ | -80 to -90 | d | ²JFH ≈ 73-75 Hz |

Interpretation:

-

Ar-F (F5): The fluorine atom on the aromatic ring will appear as a multiplet due to couplings with the ortho proton H4 (³JFH) and the meta protons H3 and H6 (⁴JFH).

-

-OCHF₂: The two equivalent fluorines of the difluoromethoxy group will appear as a doublet due to coupling with the geminal proton H8 (²JFH).

-

Through-space F-F Coupling: A potential long-range, through-space coupling between the fluorine at C5 and the fluorines of the difluoromethoxy group may be observed, especially if certain conformations are favored. This would manifest as additional splitting on both fluorine signals, with a coupling constant typically in the range of 1-10 Hz.[4][5][6]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2240 - 2220 | C≡N stretch (nitrile) | Strong, Sharp | A very characteristic and easily identifiable band for the nitrile functional group.[1][7] Its position can be slightly influenced by the electronic effects of other substituents. |

| 1600 - 1580, 1500 - 1450 | C=C stretch (aromatic ring) | Medium-Strong | Two or more bands are typical for the aromatic ring skeleton. |

| 1250 - 1150 | C-F stretch (aromatic) | Strong | A strong absorption due to the highly polar C-F bond. |

| 1100 - 1000 | C-O-C stretch (aryl ether) | Strong | Associated with the ether linkage. |

| 1150 - 1050 | C-F stretch (-OCHF₂) | Strong | Strong absorptions from the C-F bonds of the difluoromethoxy group are expected in this region.[8] |

| 900 - 675 | C-H out-of-plane bend (aromatic) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Fragmentation Pattern

The molecular formula of 2-(Difluoromethoxy)-5-fluorobenzonitrile is C₈H₄F₃NO, with a monoisotopic mass of 191.02 g/mol .

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 191 and should be reasonably intense due to the stability of the aromatic system.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment | Loss from M⁺˙ | Comments |

| 140 | [M - CHF₂]⁺ | •CHF₂ (51 u) | Loss of the difluoromethyl radical via cleavage of the O-C bond is a likely and significant fragmentation pathway for aromatic ethers.[9][10] |

| 121 | [M - OCHF₂]⁺ | •OCHF₂ (67 u) | Cleavage of the C-O ether bond to form the 2-cyano-4-fluorophenyl cation. |

| 113 | [M - CN - F]⁺ | •CN (26 u), •F (19 u) | Sequential loss of the nitrile group and the ring fluorine. |

| 94 | [C₆H₃F]⁺˙ | C₂HNO (55 u) | Loss of the nitrile and difluoromethoxy groups. |

| 75 | [C₆H₃]⁺ | C₂HF₃NO (116 u) | Loss of all substituents to form a benzyne-type fragment. |

| 51 | [CHF₂]⁺ | C₇H₃FNO (140 u) | The difluoromethyl cation itself. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Helvetica", color="#EA4335", fontcolor="#202124"]; edge [color="#5F6368"];M [label="[C₈H₄F₃NO]⁺˙\nm/z 191\n(Molecular Ion)"];

frag1 [label="[C₇H₄FNO]⁺\nm/z 140"]; frag2 [label="[C₇H₄FN]⁺\nm/z 121"]; frag3 [label="[CHF₂]⁺\nm/z 51"]; frag4 [label="[C₆H₃F]⁺˙\nm/z 94"];

M -> frag1 [label="- •CHF₂"]; M -> frag2 [label="- •OCHF₂"]; M -> frag3 [label="- C₇H₃FNO"]; frag2 -> frag4 [label="- HCN"]; }

Caption: Predicted major fragmentation pathways for 2-(Difluoromethoxy)-5-fluorobenzonitrile in EI-MS.

Conclusion

This technical guide provides a detailed, theory-backed spectroscopic profile for 2-(Difluoromethoxy)-5-fluorobenzonitrile. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have established a comprehensive set of predicted data for ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The interpretations and methodologies presented herein offer a robust framework for the analytical characterization of this important fluorinated building block, serving as a valuable resource for scientists engaged in its synthesis, purification, and application in research and development.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]

-

Peralta JE, Barone V, Contreras RH, Zaccari DG, Snyder JP. Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. J Phys Chem A. 2014;118(27):5068-5075. [Link]

-

Adcock W, Abeywickrema AN. Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. J Chem Soc, Chem Commun. 1979;(18):803-804. [Link]

-

Thrasher JS, Howell JL, Maurer DE, Clifford AF. Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group. J Fluor Chem. 1984;24(2):205-209. [Link]

-

Sawada H, Akuzawa K, Mitani M, Nakayama M. EI mass spectra of perfluoro-oxa-alkylated aromatic compounds. Shitsuryo Bunseki. 1991;39(2):63-69. [Link]

-

Xu L, Hou Z, Zhao Y. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Anal Chem. 2023;95(4):2345-2352. [Link]

-

Tormena CF, Tormena CF. Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions. Repositorio Institucional da Unicamp. Published online 2014. [Link]

-

Mochel WE, Beistel DW. Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. J Org Chem. 1967;32(8):2721-2723. [Link]

-

Emsley JW, Phillips L, Wray V. Fluorine Coupling Constants. In: Progress in Nuclear Magnetic Resonance Spectroscopy. Vol 10. Pergamon; 1976:83-756. [Link]

-

Mallory FB, Mallory CW, Butler KE, et al. Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. J Am Chem Soc. 2000;122(17):4108-4116. [Link]

-

Isbester PK, Brey WS. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 2022;7(15):12763-12773. [Link]

-

Tollinger M, Skrynnikov NR, Mulder FAA, Kay LE, Forman-Kay JD. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. J Am Chem Soc. 2001;123(46):11341-11352. [Link]

-

InfoSheet : NMR sample preparation. Accessed January 17, 2026. [Link]

-

Cosimi E, Trapp N, Ebert M-O, Wennemers H. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chem Commun. 2019;55(10):1337-1340. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Accessed January 17, 2026. [Link]

-

Kwan EE. Lecture 3: Coupling Constants. Published online 2012. [Link]

-

Braddock DC, Cerdan AH, Rowlands G, et al. 19 F-centred NMR analysis of mono-fluorinated compounds. Chem Sci. 2022;13(13):3771-3780. [Link]

-

Supporting Information. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

19 f chemical shifts and coupling constants. Slideshare. Published October 28, 2015. Accessed January 17, 2026. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

Carbon-fluorine spin coupling constants. Reddit. Published 2017. Accessed January 17, 2026. [Link]

-

NMR Sample Preparation. Western University. Accessed January 17, 2026. [Link]

-

13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants... ResearchGate. Accessed January 17, 2026. [Link]

-

NMR Sample Preparation Guide. Scribd. Accessed January 17, 2026. [Link]

-

Mass Spectrometry: Fragmentation. Accessed January 17, 2026. [Link]

-

IR_lectureNotes.pdf. Accessed January 17, 2026. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Accessed January 17, 2026. [Link]

-

Mohanty S, Venkateswarlu P. Proton and fluorine N.M.R. spectra of fluorobenzene. Mol Phys. 1966;11(4):329-335. [Link]

-

LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Published May 30, 2020. Accessed January 17, 2026. [Link]

-

Mass Spectrometry: Fragmentation Patterns. Scribd. Accessed January 17, 2026. [Link]

-

Table of Characteristic IR Absorptions. Accessed January 17, 2026. [Link]

-

-

13C NMR Spectroscopy. In: NMR Spectra. ; :153-196. [Link]

-

-

Rap DB, Scheidsbach A, Jusko P, et al. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Phys Chem Chem Phys. 2024;26(6):4678-4688. [Link]

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace - Topic. Accessed January 17, 2026. [Link]

-

Fragmentation of Alkyl halide & Ether| Mass spectroscopy. YouTube. Published May 11, 2023. Accessed January 17, 2026. [Link]

-

LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Published December 9, 2025. Accessed January 17, 2026. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Accessed January 17, 2026. [Link]

-

NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Published February 26, 2019. Accessed January 17, 2026. [Link]

-

Fragmentation in Mass Spectrometry. YouTube. Published June 2, 2023. Accessed January 17, 2026. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 17, 2026. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Accessed January 17, 2026. [Link]

-

Coupling constants for 1H and 13C NMR. Accessed January 17, 2026. [Link]

-

Hempton RF, Evans MB, Liddicoet TH, et al. Mass spectra of fluorocarbons. J Res Natl Bur Stand. 1952;49(4):270-274. [Link]

Sources

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EI mass spectra of perfluoro-oxa-alkylated aromatic compounds. Perfluoro-oxa-alkyl hokozoku kagobutsu no shitsuryo spectra (Journal Article) | ETDEWEB [osti.gov]

- 6. Revisiting Nmr Through-space J Ff Spin-spin Coupling Constants For Getting Insight Into Proximate F-f Interactions [repositorioslatinoamericanos.uchile.cl]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scispace.com [scispace.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. scribd.com [scribd.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-5-fluorobenzonitrile

Introduction